
2'-Ethoxy-5'-methylacetophenone
Vue d'ensemble
Description
“2’-Ethoxy-5’-methylacetophenone” is an organic compound . It is also known as EMAP or Ethyl Methyl Acetophenone. It is commonly used in perfumes and fragrances, as well as in the production of other organic compounds.
Molecular Structure Analysis
The molecular structure of “2’-Ethoxy-5’-methylacetophenone” is represented by the chemical formula C11H14O2 . The molecular weight is 150.17 g/mol . The InChI and SMILES strings provide a textual representation of the molecule’s structure .
Chemical Reactions Analysis
A two-component Claisen-Schmidt condensation between the 2-hydoxy-5-methylacetophenone and some aromatic aldehydes has been carried out for the synthesis of chalcone derivatives . The products have been obtained with good yields and as a mixture of two compounds or a single product .
Applications De Recherche Scientifique
Structural and Molecular Studies
- Crystal Structure Analysis : 2'-Ethoxy-5'-methylacetophenone derivatives have been studied for their crystal structures using X-ray powder diffraction. These studies reveal insights into weak intermolecular interactions like hydrogen bonds and π interactions, which are key in forming supramolecular assemblies (Chattopadhyay et al., 2012).
Photoreactive Properties
Photoprotective Groups : This compound has been explored in the context of photoreactive properties, particularly as a photoremovable protecting group for carboxylic acids in organic synthesis. Such compounds have potential applications in biochemistry and organic synthesis (Zabadal et al., 2001).
Photoreaction Mechanisms : The photochemistry of similar compounds is significant in synthetic organic chemistry due to their selectivity in photoreactions. This property could be leveraged in various synthetic pathways (Plíštil et al., 2006).
Metal Complex Formation
- Metal Ion Complexes : Research has shown that this compound can form complexes with metals like uranium and thorium. These complexes have applications in colorimetry and possibly in other areas involving metal ion detection or separation (Gupta & Malik, 1969).
Synthetic Chemistry
Synthesis of Derivatives : This compound is used in the synthesis of various ketones and coumarin derivatives, showcasing its versatility as a starting material in organic synthesis (Nguyễn Minh Thảo et al., 2014).
Off-Odorant Formation Mechanism : In the study of formation mechanisms of specific off-odorants from citral, derivatives of this compound play a crucial role. Understanding these mechanisms is important in food chemistry and fragrance industries (Ueno et al., 2004).
Biological Studies
- Metal Chelates in Biology : Chelates formed from derivatives of this compound have been studied for their antibacterial and antifungal properties. This suggests potential applications in developing new antimicrobial agents (Yaul et al., 2009).
Photoenolization Studies
- Photoenol Formation : Studies on compounds like this compound focus on photoenol formation and their reaction mechanisms, which are important in understanding photoreactions in organic compounds (Pelliccioli et al., 2001).
Antimicrobial Activities
- Synthesis of Antimicrobial Derivatives : Derivatives of this compound have been synthesized and tested for their antimicrobial activities, indicating potential applications in the development of new antifungal and antibacterial agents (Wardkhan et al., 2008).
Mixed-Ligand Complexes
- Oxidovanadium(V) Complexes : Research involving this compound has explored its role in forming mixed-ligand oxidovanadium(V) complexes. These complexes have various potential applications in catalysis and material science (Mondal et al., 2008).
Safety and Hazards
The safety data sheet for a related compound, “2’-Hydroxy-5’-methylacetophenone”, indicates that it is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
1-(2-ethoxy-5-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-4-13-11-6-5-8(2)7-10(11)9(3)12/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMBQKWVUDEEHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Oxazolidinone, 3-[3-fluoro-4-[6-(1-methyl-1H-tetrazol-5-yl)-3-pyridinyl]phenyl]-5-[(phosphonooxy)methyl]-, (5R)-](/img/structure/B3158276.png)
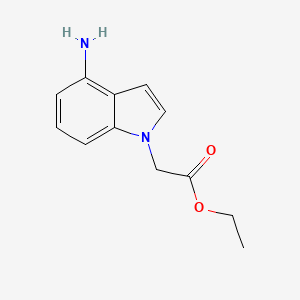

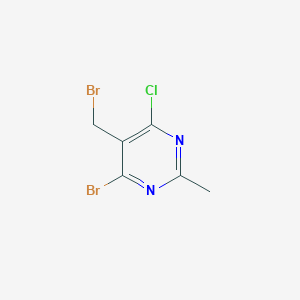



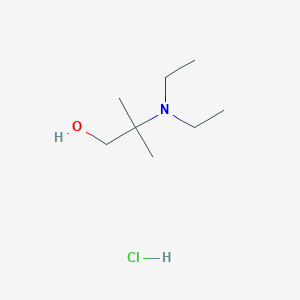


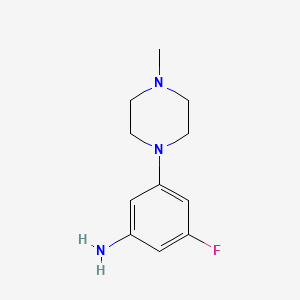

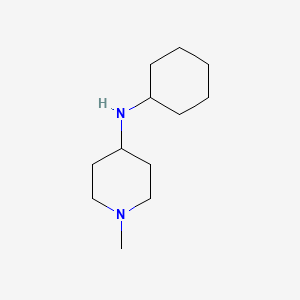
![1-{3-[(4-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B3158378.png)
